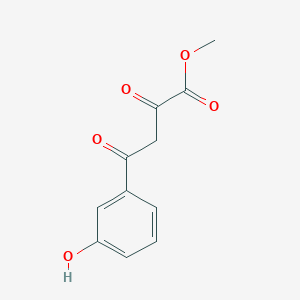

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is a chemical compound that belongs to the family of flavonoids. It is a yellow crystalline powder that has various applications in the field of scientific research. The compound is synthesized through a series of chemical reactions, and its mechanism of action involves the inhibition of certain enzymes in the body. In

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives : Research has explored the synthesis of related compounds and their chemical properties. For example, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, used in food flavoring, demonstrates a key step involving the transformation of methyl 2-oxobutanoate into a compound with potential applications in flavor and fragrance industries (Stach, Huggenberg, & Hesse, 1987).

Antioxidant Properties : Certain derivatives, such as ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been investigated for their antioxidant activity. These studies suggest that these compounds could have potential applications in protecting against oxidative stress (Stanchev et al., 2009).

Biological Activities and Applications

Enzyme Inhibition : Derivatives of Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate have been studied for their inhibitory effects on various enzymes. For instance, inhibitors of glycolic acid oxidase have been synthesized, highlighting the potential for these compounds in therapeutic applications (Williams et al., 1983).

Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cell lines, indicating potential applications in cancer research and therapy. Specifically, methional derived from 4-methylthio-2-oxobutanoate has been identified as a mediator of apoptosis in lymphoid cells (Quash et al., 1995).

Herbicide Development : The synthesis and herbicidal activity of triketone-quinoline hybrids as 4-Hydroxyphenylpyruvate Dioxygenase inhibitors demonstrate the utility of related compounds in developing new herbicides. Such studies offer insights into designing more effective and selective agrochemicals (Wang et al., 2015).

Mécanisme D'action

Target of Action

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate is a complex organic compoundSimilar compounds have been found to interact with proteins like the kinesin-like protein kif11 .

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups .

Biochemical Pathways

Related compounds have been found to modulate root system architecture (rsa) in plants by interfering with auxin signaling via the no/ros pathway .

Pharmacokinetics

A related compound, monastrol, has been studied, and information about its absorption, volume of distribution, protein binding, metabolism, route of elimination, and half-life is available .

Result of Action

Related compounds have been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes .

Action Environment

For instance, the root exudate Methyl 3-(4-hydroxyphenyl)propionate functions as a nitrification inhibitor and modulates root system architecture, suggesting that soil composition and microbial activity could influence its action .

Propriétés

IUPAC Name |

methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5,12H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIUBGJCNKLEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

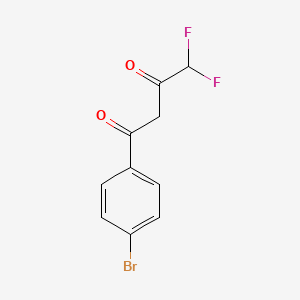

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(3-hydroxyphenyl)-2,4-dioxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-methoxy-2-(oxolan-3-yl)ethyl]but-2-enamide](/img/structure/B2858088.png)

![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)

![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)

![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2858110.png)